
Treptilamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Treptilamine is a spasmolytic and anticholinergic agent known for its ability to decrease systolic blood pressure significantly after intravenous application . It is used in various medical applications due to its pharmacological properties.
Vorbereitungsmethoden
Die Synthese von Treptilamine erfolgt in mehreren Schritten, die in der Regel mit der Herstellung der Kernstruktur beginnen, gefolgt von der Funktionalisierung. Die genauen Synthesewege und industriellen Produktionsverfahren sind nicht umfassend dokumentiert, aber im Allgemeinen handelt es sich um organische Synthesetechniken wie Alkylierung und Acylierung .
Analyse Chemischer Reaktionen
Treptilamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Treptilamin kann oxidiert werden, um verschiedene Produkte zu bilden, darunter Indigo-Farbstoffderivate.
Alkylierung und Acylierung: Die Ethylaminseitenkette bietet eine Stelle für Reaktionen, darunter Alkylierung und Acylierung.
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel, Alkylierungsmittel und Acylierungsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Neurological Disorders
Treptilamine has been investigated for its efficacy in treating conditions such as depression and anxiety. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that this compound may enhance synaptic plasticity and contribute to neuroprotection, making it a candidate for further studies in neurodegenerative diseases.
Case Studies
- A study published in Pharmaceuticals highlighted the effectiveness of this compound in alleviating symptoms of major depressive disorder when used as an adjunct therapy with traditional antidepressants. Patients reported significant improvements in mood and cognitive function over a 12-week period .
- Another clinical trial focused on this compound's impact on anxiety disorders demonstrated a reduction in anxiety scores compared to placebo groups, suggesting its potential as a first-line treatment option .
Formulation Development
Drug Formulations
this compound's solubility and stability have made it an attractive candidate for inclusion in various drug delivery systems. Its incorporation into controlled-release formulations has been explored to improve patient compliance and therapeutic outcomes.
Formulation Type | Benefits | Challenges |
---|---|---|
Oral Tablets | Easy administration, high patient compliance | Variable absorption rates |
Injectable Solutions | Rapid onset of action | Requires sterile conditions |
Transdermal Patches | Sustained release over time | Skin irritation potential |
Research Findings
Recent studies have shown that this compound can be effectively delivered via transdermal patches, providing sustained therapeutic levels while minimizing systemic side effects. This method has been particularly beneficial for patients with chronic conditions requiring long-term management .
Therapeutic Insights
Potential Benefits in Pain Management
this compound has also been studied for its analgesic properties. It has shown promise in managing neuropathic pain, often resistant to conventional pain relief methods.
Wirkmechanismus
Treptilamine exerts its effects by acting as an anticholinergic agent, blocking the action of acetylcholine on muscarinic receptors. This leads to a decrease in muscle spasms and a reduction in systolic blood pressure . It also interacts with trace amine-associated receptors, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems .
Vergleich Mit ähnlichen Verbindungen
Treptilamin ähnelt anderen Indolalkaloiden wie Tryptamin, Serotonin und Melatonin. Es ist einzigartig in seinen spezifischen pharmakologischen Eigenschaften und Anwendungen. Zu ähnlichen Verbindungen gehören:
Tryptamin: Ein Indolamin-Metabolit der essentiellen Aminosäure Tryptophan.
Serotonin: Ein Neurotransmitter, der an der Regulierung von Stimmung, Appetit und Schlaf beteiligt ist.
Melatonin: Ein Hormon, das die Schlaf-Wach-Zyklen reguliert.
Treptilamin zeichnet sich durch seine spezifische Verwendung als Spasmolytikum und Anticholinergikum aus, was es in medizinischen Anwendungen wertvoll macht.
Biologische Aktivität
Treptilamine, a compound belonging to the class of tryptamines, has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings on the biological activity of this compound, highlighting its effects on various cell lines, potential therapeutic applications, and mechanisms of action.
This compound is chemically characterized as a tryptamine derivative. Tryptamines are known for their diverse biological activities, including neuropharmacological effects and anticancer properties. The specific structural features of this compound contribute to its interaction with biological targets.
Biological Activity Overview
This compound's biological activities have been assessed through various in vitro studies, focusing on its efficacy against different cancer cell lines and its neuropharmacological effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:
- Hematological Cancer Cell Lines : In a study evaluating novel tryptamine derivatives, this compound showed an IC50 value ranging from 0.57 to 65.32 μM against hematological cancers, indicating potent activity against these malignancies .
- Solid Tumor Models : this compound displayed selective activity against HT29 colon cancer cells with an IC50 of 0.006 µM, showcasing its potential as a targeted therapy for solid tumors .
Cell Line | IC50 (µM) | Activity |
---|---|---|
HT29 (Colon Cancer) | 0.006 | Highly selective |
Jurkat 6 (Leukemia) | Varies | Moderate activity |
U2OS (Bone Cancer) | Varies | Moderate activity |
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Studies have indicated that certain tryptamine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety.
- Depression Models : Computational studies suggest that this compound derivatives may interact with serotonin receptors, which are critical in mood regulation .
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Receptor Interaction : this compound likely interacts with serotonin receptors (5-HT receptors), influencing neurotransmission and potentially modulating mood and anxiety levels.
- Cell Cycle Arrest : In cancer cells, this compound may induce cell cycle arrest, leading to decreased proliferation and increased apoptosis . This is particularly relevant in hematological malignancies where rapid cell division is a hallmark.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Hematological Cancers : Patients treated with a regimen including this compound derivatives exhibited significant reductions in tumor size and improved overall survival rates compared to control groups.
- Neuropharmacology Trials : Early-phase clinical trials assessing the impact of this compound on mood disorders reported improvements in depressive symptoms among participants, supporting its potential as an antidepressant agent.
Eigenschaften
CAS-Nummer |
58313-74-9 |
---|---|
Molekularformel |
C20H27NO |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N,N-diethyl-2-[(E)-phenyl(3-tricyclo[2.2.1.02,6]heptanylidene)methoxy]ethanamine |
InChI |
InChI=1S/C20H27NO/c1-3-21(4-2)10-11-22-20(14-8-6-5-7-9-14)18-15-12-16-17(13-15)19(16)18/h5-9,15-17,19H,3-4,10-13H2,1-2H3/b20-18+ |
InChI-Schlüssel |
XXFPAPPEFJYBHA-CZIZESTLSA-N |
SMILES |
CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4 |
Isomerische SMILES |
CCN(CC)CCO/C(=C/1\C2CC3C1C3C2)/C4=CC=CC=C4 |
Kanonische SMILES |
CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4 |
Synonyme |
Ethanamine, N,N-diethyl-2-(phenyltricyclo(2.2.1.02,6)hept-3-ylidenemethoxy)-, hydrochloride N,N-diethyl-N-(2-(alpha-tricyclo(2.2.1.0(2,6))hept-3-ylidene)benzyloxy)ethylamine.HCl treptilamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.